N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide
Description
N-(3-Bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a brominated phenolic ring with hydroxyl, methyl, and sulfonamide functional groups. Its structural complexity confers distinct chemical and biological properties, making it a compound of interest in pharmaceutical and materials research. The bromine atom and hydroxyl group on the aromatic ring, combined with the sulfonamide moiety, influence its reactivity, solubility, and interactions with biological targets .
Properties
Molecular Formula |
C15H16BrNO3S |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H16BrNO3S/c1-9-4-6-12(7-5-9)21(19,20)17-13-8-10(2)15(18)14(16)11(13)3/h4-8,17-18H,1-3H3 |
InChI Key |
RFWATAXSVPFMRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2)C)O)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting with the bromination of 2,5-dimethylphenol to introduce the bromine atom at the 3-position. This is followed by sulfonation with 4-methylbenzenesulfonyl chloride to form the sulfonamide linkage. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-4-oxo-2,5-dimethylphenyl-4-methylbenzenesulfonamide.
Reduction: Formation of N-(4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide.
Substitution: Formation of N-(3-azido-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide.
Scientific Research Applications
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The sulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness arises from its substitution pattern:
- Bromine at C3 : Enhances electrophilic reactivity and influences binding to hydrophobic pockets in enzymes or receptors .
- Hydroxyl group at C4 : Participates in hydrogen bonding, improving solubility and molecular recognition .
Table 1: Comparison of Structural Analogues
| Compound Name | Key Substituents | Impact on Properties |
|---|---|---|
| N-(3-Bromo-4-hydroxyphenyl)acetamide | Acetamide instead of sulfonamide | Reduced hydrogen bonding capacity |
| 4-Fluoro-N-(3-fluorophenyl)benzenesulfonamide | Fluorine at C3 and C4 | Lower steric bulk, altered electronic effects |
| N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide | Methoxy groups instead of hydroxyl/methyl | Increased lipophilicity, reduced polarity |
| N-(4-bromo-2-hydroxymethyl-phenyl)methanesulfonamide | Hydroxymethyl at C2 | Enhanced solubility and metabolic stability |
Physicochemical Properties
- Solubility : The hydroxyl group improves aqueous solubility compared to methoxy-substituted analogs (e.g., N-(2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide) .
- Electronic Effects : Bromine’s electron-withdrawing nature reduces the HOMO-LUMO gap compared to fluorine-substituted derivatives, as observed in computational studies of similar sulfonamides .
- Crystal Packing : Intra- and intermolecular hydrogen bonds (N–H⋯O, O–H⋯Br) stabilize the crystal lattice, a feature shared with N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide .
Biological Activity
N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications in their structure can lead to enhanced pharmacological effects. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound's structure can be depicted as follows:
- Chemical Formula : C15H16BrN1O3S
- Molecular Weight : 367.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition can lead to reduced cell proliferation in cancerous cells .
- Antimicrobial Properties : Similar to traditional sulfonamides, this compound exhibits antimicrobial activity against a range of bacterial strains. The mechanism involves competitive inhibition of para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially making it useful for treating inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity : A study investigated the effects of various sulfonamide derivatives, including this compound, on cancer cell lines. The results indicated a significant reduction in cell viability and proliferation in breast cancer cells treated with this compound, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated effective inhibition at low concentrations, comparable to established antibiotics .
Q & A
Q. What are the standard synthetic protocols for preparing N-(3-bromo-4-hydroxy-2,5-dimethylphenyl)-4-methylbenzenesulfonamide, and how can reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via nucleophilic substitution using p-toluenesulfonyl chloride and a brominated phenolic amine precursor. For example, in analogous sulfonamide syntheses, p-toluenesulfonyl chloride reacts with amines in aqueous or organic solvents (e.g., dichloromethane) at room temperature for 10–24 hours . Yield optimization requires controlled stoichiometry (e.g., 2:1 molar ratio of sulfonyl chloride to amine) and pH adjustment to minimize hydrolysis. Purification involves recrystallization or column chromatography, with purity confirmed via melting point analysis and NMR spectroscopy.
Q. How is X-ray crystallography employed to determine the molecular conformation and hydrogen-bonding networks of this sulfonamide?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Data collection involves a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS), and refinement employs SHELXL . Key parameters include dihedral angles between aromatic rings (e.g., 45.86°–70.53° in related sulfonamides) and hydrogen-bonding motifs (N–H⋯O/S or N–H⋯N). Validation tools like PLATON or CCDC’s Mercury ensure geometric accuracy .
Q. What spectroscopic techniques are critical for characterizing the electronic environment of the bromine and hydroxyl substituents?
- Methodological Answer:
- NMR: H NMR identifies hydroxyl protons (δ ~5–6 ppm, broad singlet) and aromatic protons influenced by bromine’s electronegativity (deshielding). C NMR resolves carbons adjacent to Br (δ ~110–130 ppm).
- IR Spectroscopy: O–H stretching (3200–3600 cm) and S=O vibrations (1130–1370 cm) confirm functional groups.
- Mass Spectrometry: High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 326.21 for CHBrNOS) and bromine’s isotopic signature .
Advanced Research Questions
Q. How do conformational differences in sulfonamide derivatives impact their biological activity, and what structural insights can guide drug design?
- Methodological Answer: The V-shaped conformation of sulfonamides, dictated by C–S–N–C torsion angles (e.g., 67.9°–70.2°), influences binding to biological targets like enzymes or receptors . For example, in anticancer analogs, dihedral angles <70° enhance hydrophobic interactions with kinase active sites. Computational docking (AutoDock Vina) paired with SC-XRD data can predict binding modes, while substituent effects (e.g., bromine’s steric bulk vs. hydroxyl’s H-bonding) are probed via structure-activity relationship (SAR) studies .
Q. What computational strategies resolve contradictions in crystallographic data, such as ambiguous hydrogen-bonding assignments?
- Methodological Answer: Discrepancies in H-bond networks (e.g., N–H⋯O vs. N–H⋯N) are addressed via:
- Hirshfeld Surface Analysis: Visualizes close contacts (e.g., using CrystalExplorer) to quantify interaction percentages.
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-311G++(d,p) level to compare theoretical and experimental bond lengths/angles .
- Twinned Data Refinement: For ambiguous electron density, SHELXL’s TWIN/BASF commands model twinning fractions .
Q. How can solvent polarity and crystallization conditions be optimized to stabilize polymorphic forms of this sulfonamide?
- Methodological Answer: Polymorph screening uses solvent-drop grinding (e.g., ethanol, acetonitrile) and varying cooling rates. Differential Scanning Calorimetry (DSC) identifies thermal transitions (melting points, enantiotropy). For instance, polar aprotic solvents (DMF) favor H-bonded dimers, while nonpolar solvents (toluene) may yield π-stacked motifs. In situ Raman spectroscopy monitors crystallization kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
